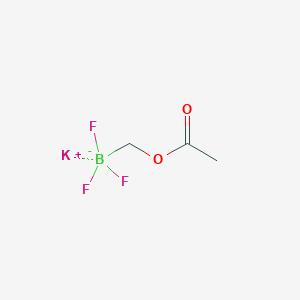

Potassium (acetoxymethyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;acetyloxymethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-35-3 | |

| Record name | Potassium (Acetoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium (Acetoxymethyl)trifluoroborate

Introduction: The Strategic Value of Potassium (Acetoxymethyl)trifluoroborate in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the strategic introduction of functional groups with precision and efficiency is paramount. Among the vast arsenal of reagents available to the modern chemist, organotrifluoroborates have emerged as exceptionally stable, versatile, and user-friendly alternatives to traditional organoboron compounds like boronic acids and esters.[1][2][3] Their enhanced stability towards air and moisture simplifies handling and storage, contributing to improved reproducibility in complex synthetic routes.[2][3]

This guide focuses on a particularly valuable member of this class: this compound. This reagent serves as a robust and efficient precursor for the introduction of the hydroxymethyl group (-CH₂OH) via palladium-catalyzed cross-coupling reactions.[4] The acetoxymethyl moiety acts as a masked hydroxymethyl group, offering a strategic advantage in multi-step syntheses where the unprotected alcohol functionality might interfere with preceding or subsequent chemical transformations. The ability to introduce a primary alcohol with high functional group tolerance is of significant interest in drug discovery, where this moiety can serve as a key hydrogen bond donor, a point for further derivatization, or a critical component of a pharmacophore.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It will delve into the synthetic pathways for preparing this compound, detail the critical characterization techniques required to verify its identity and purity, and provide insights into its handling and application.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 910251-35-3 |

| Molecular Formula | C₃H₅BF₃KO₂[5][6] |

| Molecular Weight | 179.97 g/mol [5][6] |

| Appearance | White to off-white crystalline powder[7] |

| Purity | Typically >96%[7] |

| Storage Conditions | Inert atmosphere, room temperature[8] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6][8]

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6][8][9]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[11]

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[9][12] Seek medical attention if irritation persists.[9]

-

Spills: In the event of a spill, the material should be carefully swept up or vacuumed to avoid generating dust and placed in a suitable container for disposal.[11]

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be achieved through a multi-step process that leverages the reactivity of organometallic intermediates. A common and effective route involves the reaction of a suitable organometallic reagent with a boron-containing electrophile, followed by treatment with potassium hydrogen fluoride (KHF₂).

A plausible synthetic pathway involves the nucleophilic displacement of a halide from a halomethyltrifluoroborate precursor with an acetate source. For instance, the synthesis could start from potassium bromomethyltrifluoroborate, which can be prepared in large quantities.[13] The subsequent SN2 displacement of the bromide with an alkoxide, in this case, an acetate equivalent, would yield the desired product.[13]

Experimental Workflow: Synthesis of this compound

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound | 910251-35-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 910251-35-3 [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical properties of potassium (acetoxymethyl)trifluoroborate"

An In-depth Technical Guide to Potassium (acetoxymethyl)trifluoroborate for Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Modern Synthesis

This compound has emerged as a significant reagent in modern organic synthesis, valued for its unique combination of stability and reactivity. As a member of the organotrifluoroborate class of compounds, it offers considerable advantages over traditional organoboron reagents like boronic acids, particularly in the context of palladium-catalyzed cross-coupling reactions.[1][2] Organotrifluoroborates are typically crystalline, free-flowing solids that exhibit remarkable stability towards both air and moisture, a property that simplifies handling, storage, and reaction setup, thereby enhancing experimental reproducibility.[1][3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, handling, and key applications. With a focus on its role in the Suzuki-Miyaura reaction, we will delve into detailed experimental protocols and mechanistic insights relevant to professionals in research and drug development. The primary utility of this reagent lies in its function as a stable precursor for the hydroxymethyl group, making it an invaluable tool for introducing this critical functionality onto aryl and heteroaryl scaffolds in the synthesis of complex molecules and pharmaceutical intermediates.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. This compound is a white to off-white crystalline solid, a physical form that contributes to its ease of handling.

Physical and Chemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 910251-35-3 | [6][7] |

| Molecular Formula | C₃H₅BF₃KO₂ | [7] |

| Molecular Weight | 179.97 g/mol | [6][7] |

| Appearance | White to almost white powder or crystal | [6] |

| Purity | Typically >96.0% | [7] |

| Melting Point | Data not consistently available | [6] |

| Solubility | Soluble in solvents like acetone and acetonitrile; used in solvent systems such as dioxane/water and toluene/water for reactions. | [8][9] |

| Stability | Stable under recommended storage conditions; moisture sensitive. | [6][10][11] |

| IUPAC Name | potassium;acetyloxymethyl(trifluoro)boranuide | [7][12] |

| InChI Key | CVJAGVAZVCBBFZ-UHFFFAOYSA-N | [7] |

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, characterization would rely on standard spectroscopic techniques. Based on the analysis of similar organotrifluoroborate salts, the following spectral features would be anticipated:[8]

-

¹H NMR: Protons on the methylene group adjacent to the oxygen and boron atoms would appear as a distinct signal, while the methyl protons of the acetyl group would present as a singlet.

-

¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon would be observable. The signal for the carbon atom directly bonded to boron may be broad or difficult to observe without specialized techniques.[8]

-

¹⁹F NMR: The three fluorine atoms bonded to boron would give rise to a characteristic signal. ¹⁹F NMR is a particularly useful technique for analyzing organotrifluoroborates due to the high sensitivity of the ¹⁹F nucleus.[8]

-

¹¹B NMR: A signal characteristic of a tetracoordinate boron atom would be expected. Specialized pulse sequences may be required to obtain high-resolution spectra and observe coupling constants.[8]

-

IR Spectroscopy: Key vibrational bands would include C=O stretching from the acetate group, C-O stretching, and B-F stretching frequencies.

Synthesis, Handling, and Storage

General Synthesis Pathway

Potassium organotrifluoroborates are typically synthesized from organometallic precursors. A common method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (e.g., trimethyl borate). The resulting boronate ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to yield the stable, crystalline potassium organotrifluoroborate salt.[1][8][13]

Handling and Storage Best Practices

Proper handling and storage are crucial for maintaining the integrity of the reagent.

-

Handling: Handling should be performed in a well-ventilated area.[14] Standard personal protective equipment (PPE), including safety glasses, protective gloves, and a lab coat, is required.[15] For operations that may generate dust, a local exhaust system or a dust respirator should be used.[14][15] It is important to avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[14][16]

-

Storage: The reagent is moisture-sensitive.[6][11] It should be stored in a tightly closed container in a cool, dark, and dry place.[14] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture.

Reactivity and Applications in Palladium-Catalyzed Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful method for forming carbon-carbon bonds and is a cornerstone of modern medicinal chemistry.[9]

The Suzuki-Miyaura Reaction: Mechanism and Advantages

The key advantage of potassium organotrifluoroborates is their enhanced stability compared to boronic acids, which are prone to decomposition via protodeboronation and trimerization to form boroxines.[1][3] The tetracoordinate boron center in the trifluoroborate anion provides this stability.[17] In the catalytic cycle, the trifluoroborate is believed to slowly hydrolyze under the basic reaction conditions to release the active tricoordinate boronic acid in situ, which then participates in the transmetalation step with the palladium center.[17]

The reaction of this compound is particularly noteworthy as it serves as a direct precursor to the hydroxymethyl group. The acetate is cleaved under the reaction or workup conditions, providing a direct route to hydroxymethylated arenes and heteroarenes.[5]

Field-Proven Experimental Protocol

The following protocol for the hydroxymethylation of an aryl chloride is adapted from established literature procedures and demonstrates the practical application of this reagent.[5]

Reaction: Synthesis of (Naphthalen-2-yl)methanol via Suzuki-Miyaura Coupling

Materials:

-

This compound (1.66 g, 9.22 mmol)

-

2-Chloronaphthalene (1.00 g, 6.15 mmol)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 177 mg, 0.307 mmol, 5 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 362 mg, 0.738 mmol, 12 mol%)

-

Sodium Carbonate (Na₂CO₃, 978 mg, 9.22 mmol)

-

1,4-Dioxane (90 mL)

-

Distilled Water (9.0 mL)

Procedure:

-

Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 2-chloronaphthalene, this compound, Pd(dba)₂, RuPhos, and sodium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add 1,4-dioxane and distilled water via syringe.

-

Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 101 °C). The reaction is typically monitored by TLC or GC-MS and is often complete within 24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

To the filtrate, add water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired (naphthalen-2-yl)methanol. The acetate group is typically cleaved during the reaction or aqueous workup.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium source (Pd(dba)₂) and a sterically bulky, electron-rich phosphine ligand (RuPhos) is highly effective for coupling challenging substrates like aryl chlorides. Buchwald-type ligands like RuPhos facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[18]

-

Base and Solvent: A base like sodium or potassium carbonate is essential for activating the organotrifluoroborate and facilitating the transmetalation step.[18][19] The mixed solvent system of dioxane and water provides a medium that can dissolve both the organic substrates and the inorganic base.

Applications in Drug Discovery and Development

The introduction of a hydroxymethyl group is a common strategy in drug design. This small, polar functional group can act as a hydrogen bond donor and acceptor, potentially improving binding affinity to biological targets and enhancing aqueous solubility. The tert-butyl group, introduced by reagents like potassium tert-butyltrifluoroborate, is also a common motif used to increase metabolic stability or modulate lipophilicity.[9][20]

The reliability, stability, and high functional group tolerance of this compound make it an ideal reagent for use in the complex synthetic campaigns required in drug discovery, where robust and reproducible reactions are paramount.[1][20]

Conclusion

This compound is a highly valuable and practical reagent for the introduction of the hydroxymethyl moiety in organic synthesis. Its superior stability and ease of handling make it an attractive alternative to traditional boronic acids.[2][3] For researchers and scientists in drug development, this reagent provides a reliable and efficient tool for the synthesis of complex molecules, enabling the construction of key biaryl and heteroaryl intermediates with high functional group tolerance.[20] The detailed protocols and mechanistic understanding presented in this guide are intended to facilitate its successful and widespread application in the laboratory.

References

-

ChemSrc. (n.d.). This compound CAS 910251-35-3 SDS/MSDS. Retrieved from [Link][10]

-

Pi Scirps, I., & Daugulis, O. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. ACS Catalysis, 1(8), 991-994. Retrieved from [Link][18]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Retrieved from [Link][21]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link][4]

-

Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(6), 1159–1162. Retrieved from [Link][17]

-

Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 72(10), 3841–3845. Retrieved from [Link][19]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link][13]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. Retrieved from [Link][3]

-

Stefani, H. A., et al. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Retrieved from [Link][2]

-

Silva, W. O., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(12), 803–808. Retrieved from [Link][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. labproinc.com [labproinc.com]

- 7. jk-sci.com [jk-sci.com]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound 98% 910251-35-3 | Chempure [chempure.in]

- 13. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 14. tcichemicals.com [tcichemicals.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemical-label.com [chemical-label.com]

- 17. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Potassium (Acetoxymethyl)trifluoroborate Under Acidic Conditions

Abstract

Potassium (acetoxymethyl)trifluoroborate has emerged as a versatile and valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions for the introduction of the hydroxymethyl moiety. Its bench-top stability and ease of handling have contributed to its widespread adoption in both academic and industrial laboratories, including in the early stages of drug discovery. However, a comprehensive understanding of its stability profile, especially under the acidic conditions frequently encountered in pharmaceutical development and process chemistry, is crucial for its effective and reliable application. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions, synthesizing existing knowledge on organotrifluoroborates and acetoxymethyl esters to propose a dual-pathway degradation mechanism. Furthermore, this guide outlines detailed experimental protocols for researchers to rigorously assess its stability, ensuring robust and reproducible synthetic outcomes.

Introduction: The Rise of this compound in Synthesis

Potassium organotrifluoroborates have gained prominence as highly stable and crystalline alternatives to the more labile boronic acids.[1][2] Their enhanced stability to air and moisture simplifies storage and handling, making them attractive reagents in complex molecule synthesis.[1] Among these, this compound stands out as a key player for hydroxymethylation reactions, offering a safe and efficient alternative to gaseous formaldehyde or its polymeric forms.[3][4] Its application in the synthesis of bioactive molecules underscores the importance of a thorough understanding of its chemical behavior under various reaction conditions.[5]

While generally considered stable, the term "stability" is context-dependent. For drug development professionals, understanding a compound's behavior in acidic environments is paramount for predicting its fate in formulation, during purification, or in biological systems. This guide addresses this critical knowledge gap by providing a detailed examination of the factors governing the stability of this compound in the presence of acid.

The Dual-Pathway Degradation of this compound in Acidic Media

The chemical structure of this compound features two key functionalities susceptible to acidic hydrolysis: the trifluoroborate moiety and the acetoxymethyl ester. This duality suggests a complex degradation profile under acidic conditions, likely proceeding through two competing or sequential pathways.

Pathway A: Acid-Catalyzed Hydrolysis of the Trifluoroborate Moiety

It is well-established that the hydrolysis of potassium organotrifluoroborates to their corresponding boronic acids can be catalyzed by acid.[6][7][8] This process is believed to proceed through a series of equilibria involving protonation of one of the fluorine atoms, followed by stepwise substitution of fluoride ions with water or hydroxide. The rate of this hydrolysis is highly dependent on the nature of the organic substituent.[6][7] For some organotrifluoroborates, acid catalysis is a prerequisite for efficient hydrolysis.[6][7][8]

The proposed acid-catalyzed hydrolysis of the trifluoroborate moiety of this compound would lead to the formation of (acetoxymethyl)boronic acid.

Pathway B: Acid-Catalyzed Hydrolysis of the Acetoxymethyl Ester

Acetoxymethyl (AM) esters are known to be labile and can undergo spontaneous hydrolysis in aqueous solutions.[9][10] This hydrolysis is susceptible to acid catalysis, following the classical mechanism for ester hydrolysis.[11] Protonation of the carbonyl oxygen of the acetate group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This pathway would result in the formation of potassium (hydroxymethyl)trifluoroborate, acetic acid, and formaldehyde. The acetoxymethyl ether linkage, in contrast, is generally more stable to acidic conditions.[2][9]

The following diagram illustrates the proposed dual-pathway degradation of this compound under acidic conditions.

Caption: Proposed dual degradation pathways for this compound in acidic media.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound under acidic conditions and to elucidate the predominant degradation pathway, a series of well-designed experiments are necessary. The following protocols provide a framework for researchers to conduct these studies.

General Experimental Workflow

The overall workflow for assessing the stability involves incubating the compound under controlled acidic conditions and monitoring its degradation over time using appropriate analytical techniques.

Caption: General experimental workflow for stability testing.

Detailed Protocol for Stability Study using NMR Spectroscopy

NMR spectroscopy is a powerful tool for this investigation as it can simultaneously monitor the disappearance of the starting material and the appearance of degradation products.[6][12] Specifically, 1H, 19F, and 11B NMR will provide complementary information.

Materials:

-

This compound

-

Deuterated water (D₂O)

-

Deuterated buffer solutions (e.g., phosphate or citrate) at desired pD values

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound of known concentration in D₂O.

-

In an NMR tube, mix a known volume of the stock solution with a deuterated buffer solution to achieve the desired final pD.

-

Acquire initial 1H, 19F, and 11B NMR spectra (t=0).

-

Incubate the NMR tube at a constant, controlled temperature (e.g., 25 °C or 37 °C).

-

Acquire subsequent NMR spectra at regular time intervals.

-

Integrate the signals corresponding to the starting material and any new signals that appear over time.

-

Plot the concentration of this compound as a function of time to determine the degradation kinetics.

-

Identify degradation products by analyzing the chemical shifts and coupling patterns in the NMR spectra.

Detailed Protocol for Stability Study using HPLC

HPLC provides a sensitive method for quantifying the starting material and its degradation products, particularly for tracking low-level impurities.[7][13]

Materials:

-

This compound

-

HPLC-grade water and organic solvents (e.g., acetonitrile, methanol)

-

Acidic modifiers for the mobile phase (e.g., formic acid, phosphoric acid)

-

Aqueous buffer solutions at desired pH values

-

HPLC system with a suitable detector (e.g., UV-Vis or RI)

-

Reversed-phase HPLC column (e.g., C18)

Procedure:

-

Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

-

Prepare a series of aqueous buffer solutions at the desired acidic pH values.

-

Dissolve a known amount of this compound in each buffer to a specific concentration.

-

Incubate the solutions at a controlled temperature.

-

At specified time points, withdraw an aliquot from each solution, quench any further reaction if necessary (e.g., by neutralization or dilution in the mobile phase), and inject it into the HPLC system.

-

Quantify the peak area of the starting material and any degradation products.

-

Plot the percentage of remaining this compound against time to determine the degradation rate at each pH.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Degradation of this compound at 25 °C

| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 6) |

| 0 | 100 | 100 | 100 |

| 1 | 85 | 95 | 99 |

| 3 | 60 | 88 | 97 |

| 6 | 35 | 75 | 95 |

| 12 | 10 | 55 | 90 |

| 24 | <1 | 30 | 82 |

This table presents hypothetical data for illustrative purposes.

Analysis of the degradation products by NMR and/or LC-MS will be crucial for confirming the proposed degradation pathways. The relative rates of formation of (acetoxymethyl)boronic acid versus potassium (hydroxymethyl)trifluoroborate will indicate the predominant degradation mechanism under a given set of acidic conditions.

Implications for Drug Development and Research

A thorough understanding of the acidic stability of this compound has significant practical implications:

-

Reaction Optimization: Knowledge of its degradation profile allows for the selection of optimal reaction conditions (pH, temperature, reaction time) to maximize yield and minimize impurity formation.

-

Purification and Formulation: This information is critical for developing robust purification methods and for designing stable formulations if the compound or a derivative is to be used as a pharmaceutical intermediate or active ingredient.

-

In Vitro and In Vivo Studies: For applications in medicinal chemistry, understanding how the compound behaves in acidic biological environments is essential for interpreting experimental results.

Conclusion

This compound is a valuable synthetic tool, but its utility is maximized when its chemical properties are fully understood. This guide has synthesized the current understanding of related chemical functionalities to propose a dual-pathway degradation mechanism under acidic conditions. By following the detailed experimental protocols provided, researchers and drug development professionals can rigorously assess the stability of this important reagent, leading to more robust, reproducible, and reliable scientific outcomes. The insights gained from such studies will undoubtedly contribute to the continued and expanded application of this compound in the advancement of chemical synthesis and drug discovery.

References

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Trifluoroborates: Convenient Reagents for Suzuki Cross-Coupling. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Lavis, L. D., Chao, T.-Y., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(12), 2647–2650. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

Cammidge, A. N., & Crépy, K. V. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7523–7534. [Link]

-

Pautler, R. G., & Colla, C. A. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Geochimica et Cosmochimica Acta, 225, 1-10. [Link]

-

da Silva, F. de A., & Appelt, H. R. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(6), 289–295. [Link]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 469-476. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142–155. [Link]

-

Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. [Link]

-

Torres, E., et al. (2021). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 26(23), 7205. [Link]

-

Der Pharma Chemica. (2013). Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(4), 1160–1163. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2014). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 79(12), 5513–5524. [Link]

-

Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

-

ResearchGate. (n.d.). Acetoxymethyl (AM) groups. (a) General schematic of AM ester hydrolysis... [Link]

-

Smith, A. M., et al. (2023). Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. Analytical Chemistry, 95(12), 5227–5234. [Link]

-

Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8566–8577. [Link]

-

Lavis, L. D., & Raines, R. T. (2011). Synthesis and utility of fluorogenic acetoxymethyl ethers. Chemical Science, 2(3), 521-530. [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385–396. [Link]

Sources

- 1. Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and utility of fluorogenic acetoxymethyl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

The Lynchpin of C-C Bond Formation: A Technical Guide to the Mechanism of Action of Potassium (Acetoxymethyl)trifluoroborate in Organic Synthesis

Abstract

Potassium (acetoxymethyl)trifluoroborate has emerged as a uniquely stable and versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of its mechanism of action, moving beyond a superficial overview to dissect the nuanced interplay of factors governing its reactivity. We will elucidate the critical activation step, delve into the intricacies of the catalytic cycle, and provide a field-proven experimental protocol for its application. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic tool.

Introduction: The Rise of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] While boronic acids have traditionally been the workhorses in these transformations, their inherent instability, propensity for protodeboronation, and challenging purification have driven the search for more robust alternatives.[2] Potassium organotrifluoroborates have answered this call, offering remarkable stability to air and moisture, crystallinity, and ease of handling.[3] These advantageous physical properties translate to enhanced reproducibility and simplified experimental setups, critical considerations in both academic research and industrial drug development.

This compound, in particular, serves as a valuable C1 building block for the introduction of the hydroxymethyl group, a common motif in pharmacologically active molecules.[4][5] Its application in palladium-catalyzed hydroxymethylation of aryl and heteroaryl halides and triflates has proven to be a safe and efficient alternative to traditional methods that often employ toxic reagents like carbon monoxide or formaldehyde.[4]

The Core Mechanism: A Tale of Two Steps

The efficacy of this compound in Suzuki-Miyaura cross-coupling hinges on a crucial two-part mechanism: hydrolysis to the active boronic acid species, followed by participation in the palladium catalytic cycle . It is a common misconception that the trifluoroborate salt directly engages in transmetalation; in reality, it serves as a stable and convenient precursor to the more reactive boronic acid.

The Initiating Event: Hydrolysis to (Acetoxymethyl)boronic Acid

Under the basic aqueous conditions typical of Suzuki-Miyaura reactions, this compound undergoes a stepwise hydrolysis to release the corresponding (acetoxymethyl)boronic acid. This process is fundamental to the overall reaction rate and is influenced by several factors, including the base, solvent system, and the electronic nature of the organic substituent.

The generally accepted mechanism for this hydrolysis involves the sequential replacement of fluoride ions with hydroxide ions. The presence of a base, such as sodium carbonate or potassium carbonate, is crucial for driving this equilibrium towards the formation of the boronic acid by neutralizing the liberated hydrofluoric acid.

Diagrammatic Representation of Hydrolysis

Caption: Hydrolysis of this compound.

The Catalytic Workhorse: The Suzuki-Miyaura Cycle

Once formed, (acetoxymethyl)boronic acid enters the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle. This elegant and powerful cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organic group from the boronic acid (in this case, the acetoxymethyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups on the palladium center (the aryl and acetoxymethyl groups) couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Following the cross-coupling, the acetoxy group is typically cleaved in situ under the reaction conditions or during the aqueous workup, yielding the final hydroxymethylated product.

Diagrammatic Representation of the Suzuki-Miyaura Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Field-Proven Experimental Protocol: Palladium-Catalyzed Hydroxymethylation of 2-Chloronaphthalene

This protocol provides a representative example of the application of this compound in a Suzuki-Miyaura cross-coupling reaction to synthesize (naphthalen-2-yl)methanol.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Amount (mmol) | Molar Equivalents |

| 2-Chloronaphthalene | 162.62 | 1000 | 6.15 | 1.0 |

| This compound | 179.97 | 1660 | 9.22 | 1.5 |

| Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | 575.63 | 177 | 0.307 | 0.05 |

| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | 476.62 | 362 | 0.738 | 0.12 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 978 | 9.22 | 1.5 |

| 1,4-Dioxane | - | 90 mL | - | - |

| Distilled Water | - | 9.0 mL | - | - |

Step-by-Step Procedure

-

To a suitable reaction vessel, add 2-chloronaphthalene (1.00 g, 6.15 mmol), this compound (1.66 g, 9.22 mmol), Pd(dba)₂ (177 mg, 0.307 mmol), RuPhos (362 mg, 0.738 mmol), and sodium carbonate (978 mg, 9.22 mmol).

-

Add 1,4-dioxane (90 mL) and distilled water (9.0 mL) to the mixture.

-

Purge the reaction mixture with nitrogen gas for 15 minutes.

-

Heat the mixture to reflux and stir for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture and wash the solid residue with ethyl acetate.

-

To the filtrate, add water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: heptane:ethyl acetate = 4:1) to afford (naphthalen-2-yl)methanol.

Expected Outcome

This procedure typically yields the desired product, (naphthalen-2-yl)methanol, in good yield (e.g., 79%).

Synthesis of this compound

For researchers interested in preparing this reagent in-house, a reliable synthetic procedure has been reported.[6] The synthesis involves the reaction of 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with potassium acetate, followed by treatment with potassium hydrogen fluoride (KHF₂).

Diagrammatic Representation of the Synthesis Workflow

Caption: Synthesis of this compound.

Scope and Applications

The palladium-catalyzed hydroxymethylation using this compound is compatible with a wide range of functional groups on the aryl halide, including esters, ketones, amides, and nitriles.[4] This broad functional group tolerance makes it a valuable tool in the synthesis of complex molecules, particularly in the later stages of a synthetic sequence where sensitive functionalities are present.

Table of Representative Substrates and Yields for Hydroxymethylation [4]

| Aryl Halide/Triflate | Product | Yield (%) |

| 4-Bromobenzonitrile | 4-(Hydroxymethyl)benzonitrile | 85 |

| 1-Bromo-4-nitrobenzene | (4-Nitrophenyl)methanol | 84 |

| Methyl 4-bromobenzoate | Methyl 4-(hydroxymethyl)benzoate | 88 |

| 4'-Bromoacetophenone | 1-(4-(Hydroxymethyl)phenyl)ethan-1-one | 86 |

| 2-Chloronaphthalene | (Naphthalen-2-yl)methanol | 79 |

| 3-Bromopyridine | Pyridin-3-ylmethanol | 76 |

Conclusion

This compound has solidified its position as a highly valuable and practical reagent in organic synthesis. Its exceptional stability, coupled with its efficient participation in the Suzuki-Miyaura cross-coupling reaction following in situ hydrolysis, provides a robust and reliable method for the introduction of the hydroxymethyl group. The detailed mechanistic understanding and the practical experimental protocol presented in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics.

References

-

Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Letters, 14(5), 1278–1281. [Link]

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 293. [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Fleury-Brégeot, N., Presset, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(4), 1879-1887. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. The Journal of Organic Chemistry, 68(11), 4302-4314.

- Murai, N., Yonaga, M., & Tanaka, K. (2012).

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824.

-

Murai, N., Yonaga, M., & Tanaka, K. (2012). Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate. PubMed, 22316223. [Link]

-

Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 11(11), 2293–2296. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 76(19), 8147–8150. [Link]

-

Molander, G. A., & Beaumard, F. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of organic chemistry, 77(17), 7525–7538. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2012). One-Pot Syntheses of Tetrabutylammonium (Hetero)aryltrifluoroborates from (Hetero)aryl Boronic Acids. Organic Syntheses, 89, 234. [Link]

-

Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of organic chemistry, 77(13), 5471–5477. [Link]

-

Murai, N., Yonaga, M., & Tanaka, K. (2012). Additions and Corrections. Organic Letters, 14(14), 3812-3813. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]

- 5. Palladium-catalyzed direct hydroxymethylation of aryl halides and triflates with potassium acetoxymethyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

A Technical Guide to the Spectroscopic Characterization of Potassium (Acetoxymethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Potassium (acetoxymethyl)trifluoroborate (CAS RN: 910251-35-3) is a versatile and valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity have made it an attractive building block in the synthesis of complex molecules and pharmacologically active compounds. As with any chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective and reliable use. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational reference for researchers in the field.

Molecular Structure and Spectroscopic Overview

This compound is an organoboron salt consisting of a potassium cation and an (acetoxymethyl)trifluoroborate anion. The trifluoroborate moiety imparts significant stability to the molecule compared to its boronic acid counterpart. Spectroscopic analysis is essential to confirm the identity, purity, and structural integrity of this reagent.

Figure 1. Chemical structure of this compound.

This guide will delve into the characteristic signals and patterns observed in the NMR (¹H, ¹³C, ¹⁹F, ¹¹B), IR, and mass spectra of this compound, providing a comprehensive spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework. The data presented here is based on analysis of primary literature, including the comprehensive work by Molander and Canturk on potassium alkoxymethyltrifluoroborates[1].

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple and displays two key signals corresponding to the acetoxy methyl protons and the methylene protons adjacent to the trifluoroborate group.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.42 | Quartet (q) | 2H | -CH₂-BF₃⁻ |

| ~1.95 | Singlet (s) | 3H | -C(O)CH₃ |

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the salt and obtaining well-resolved spectra. The quartet multiplicity of the methylene protons is a key diagnostic feature, arising from coupling to the quadrupolar ¹¹B nucleus and the three equivalent ¹⁹F nuclei.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170.1 | Carbonyl carbon (-C=O) |

| ~68.0 (broad) | Methylene carbon (-CH₂-BF₃⁻) |

| ~20.6 | Methyl carbon (-CH₃) |

Expertise & Experience: The resonance for the carbon atom directly attached to the boron (-CH₂-BF₃⁻) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. This broadening is a characteristic feature of organoborates.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environment.

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -137.5 | Quartet (q) | -BF₃⁻ |

Trustworthiness: The observation of a single quartet in the ¹⁹F NMR spectrum confirms the presence of three equivalent fluorine atoms coupled to a single boron atom. The chemical shift is characteristic for organotrifluoroborate salts[2].

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is essential for characterizing organoboron compounds.

Table 4: ¹¹B NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.5 | Quartet (q) | -BF₃⁻ |

Authoritative Grounding: The chemical shift and the quartet multiplicity, arising from coupling to the three fluorine atoms, are consistent with a tetracoordinate boron center in a trifluoroborate salt[2].

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate until the solid is completely dissolved.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more (due to lower natural abundance)

-

Relaxation Delay: 2 seconds

-

Spectral Width: -10 to 220 ppm

-

-

¹⁹F NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 64-128

-

Relaxation Delay: 1-2 seconds

-

Reference: External CFCl₃ at 0 ppm

-

-

¹¹B NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 256-512

-

Relaxation Delay: 1 second

-

Reference: External BF₃·OEt₂ at 0 ppm

-

Figure 2. Workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. While specific IR spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong, Broad | B-F stretch |

| ~2950 | Medium | C-H stretch (aliphatic) |

Self-Validating System: The presence of a strong absorption band around 1740 cm⁻¹ is a key indicator of the ester carbonyl group. Concurrently, strong and broad absorptions in the 1100-1000 cm⁻¹ region are characteristic of the B-F stretching vibrations in a trifluoroborate anion.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical for an FT-IR Spectrometer):

-

Technique: Attenuated Total Reflectance (ATR)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic compounds like this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Observations (Negative Ion Mode ESI-MS): In negative ion mode, the most prominent peak would correspond to the (acetoxymethyl)trifluoroborate anion.

-

[M-K]⁻: C₃H₅BF₃O₂⁻

-

Calculated m/z: 141.0292

-

Observed m/z: Expected to be very close to the calculated value with high-resolution mass spectrometry (HRMS).

Expertise & Experience: It is important to note that in some cases, adducts with other anions present in the system or solvent might be observed. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution spectra, providing further confirmation of the presence of boron in the detected ion.

Experimental Protocol: ESI-MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile (typically in the low µg/mL range).

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Typical for an ESI-TOF Mass Spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min

-

Drying Gas Temperature: 180-220 °C

-

Mass Range: 50-500 m/z

Figure 3. Workflow for ESI-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of multinuclear NMR, IR, and mass spectrometry allows for unambiguous confirmation of its structure and purity. For researchers and scientists in drug development and organic synthesis, this information is critical for ensuring the quality of starting materials and the successful outcome of their synthetic endeavors.

References

-

Molander, G. A.; Canturk, B. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

-

Oliveira, R. A.; Silva, R. O.; Molander, G. A.; Menezes, P. H. ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47 (10), 873–878. [Link]

Sources

The Advent of Organotrifluoroborates: A Paradigm Shift in Cross-Coupling Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, organoboron chemistry has been a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a testament to its power. However, the inherent instability of many organoboron reagents, particularly boronic acids, has often presented significant challenges. This guide delves into the discovery and history of organotrifluoroborate reagents, a class of compounds that emerged from relative obscurity to revolutionize the field. We will explore their synthesis, unique stability, and the mechanistic nuances that have established them as indispensable tools in the synthetic chemist's arsenal. Through detailed protocols and mechanistic diagrams, this document aims to provide a comprehensive resource for both seasoned researchers and those new to the transformative potential of organotrifluoroborate chemistry.

Introduction: Overcoming the Achilles' Heel of Boronic Acids

The utility of organoboron compounds in carbon-carbon bond formation is undisputed. The Suzuki-Miyaura reaction, in particular, has become one of the most widely used transformations in academic and industrial settings due to the low toxicity of boron reagents and their byproducts.[1] However, the workhorses of this reaction, boronic acids and their esters, are not without their drawbacks. Many are sensitive to air and moisture, prone to protodeboronation, and can undergo trimerization to form boroxines, making stoichiometric control challenging.[2][3] These limitations spurred a search for more robust and user-friendly alternatives.

Organotrifluoroborate salts, with the general formula [RBF₃]⁻K⁺, have emerged as a superior class of organoboron reagents.[4][5][6][7] Their key advantage lies in the tetracoordinate nature of the boron atom, which is fortified by strong boron-fluorine bonds.[5] This structural feature imparts exceptional stability towards air, moisture, and a wide range of reaction conditions, allowing them to be handled and stored indefinitely without special precautions.[2][8] They are typically crystalline solids, which facilitates their purification and handling.[1][9] Essentially, organotrifluoroborates act as a "protected" form of boronic acids, unmasking their reactivity under specific catalytic conditions.[3][6]

The Historical Trajectory: From Laboratory Curiosity to Synthetic Staple

For a significant period, organotrifluoroborates were considered mere laboratory curiosities.[1][9] The first reported preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss.[1] In the 1960s, the synthesis of potassium trifluoromethyltrifluoroborate was reported, motivated by the need for stable perfluoroalkylated boron derivatives.[1] However, the lack of a general and efficient synthetic method relegated them to the sidelines of mainstream synthetic chemistry.

The turning point came in 1995 when Vedejs and co-workers reported a highly efficient and broadly applicable method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂).[1][10] This breakthrough made a wide array of these reagents readily accessible from their corresponding boronic acids.[1][7][10] Subsequently, the pioneering work of researchers such as Gary Molander, Robert Batey, and Jean-Pierre Genet and his group propelled organotrifluoroborates into the spotlight, demonstrating their immense potential in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions.[4][10][11] Molander, in particular, has extensively developed the chemistry of organotrifluoroborates, showcasing their versatility and compatibility with a vast range of functional groups.[9]

Synthesis of Organotrifluoroborate Salts: A Practical Guide

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods have been developed for their synthesis, catering to a variety of starting materials and substrate scopes.

From Boronic Acids

The most common and straightforward method for preparing potassium organotrifluoroborates is the reaction of a boronic acid with potassium hydrogen difluoride (KHF₂).[1][7] This method is highly efficient and generally proceeds in high yield.

Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid [3]

-

Dissolve phenylboronic acid (20 g, approx. 169 mmol) in 50 mL of methanol.

-

Slowly add an excess of a saturated aqueous solution of KHF₂ (125 mL, approx. 4.5 M, approx. 563 mmol) with vigorous stirring.

-

A white precipitate will form. Continue stirring for 15 minutes.

-

Collect the precipitate by filtration and wash with cold methanol.

-

Recrystallize the solid from a minimal amount of acetonitrile to yield pure potassium phenyltrifluoroborate (25.5 g, 138 mmol, 82% yield).

One-Pot Synthesis via Transmetalation

Organotrifluoroborates can also be prepared in a one-pot fashion from organohalides via transmetalation with an organolithium or Grignard reagent, followed by reaction with a trialkyl borate and subsequent treatment with KHF₂.[1][4] This approach avoids the isolation of often-unstable boronic acid intermediates.

Conceptual Workflow: One-Pot Synthesis from an Aryl Halide

Caption: One-pot synthesis of aryltrifluoroborates.

From Alkenes and Alkynes via Hydroboration

Hydroboration of alkenes and alkynes provides a powerful route to alkyl- and alkenyltrifluoroborates, respectively.[4] The resulting organoborane is not isolated but is directly treated with KHF₂ to afford the stable trifluoroborate salt.

Functionalization via Halomethyltrifluoroborates

A novel method for the synthesis of functionalized organotrifluoroborates involves the nucleophilic substitution of potassium halomethyltrifluoroborates.[2][12][13][14][15] This strategy, developed by Molander and Ham, allows for the introduction of various functionalities by reacting potassium bromo- or iodomethyltrifluoroborate with a range of nucleophiles.[2][12][13][14]

Experimental Protocol: Synthesis of Potassium Iodomethyltrifluoroborate [2]

-

To a solution of diiodomethane in THF at -78 °C, add n-BuLi.

-

After a short period, add a trialkyl borate (e.g., triisopropyl borate).

-

Allow the reaction to warm slightly before quenching with an aqueous solution of KHF₂.

-

The desired potassium iodomethyltrifluoroborate can then be isolated.

This intermediate serves as a versatile building block for further elaboration.

The Suzuki-Miyaura Coupling: Mechanism and Advantages

The premier application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][10] They have proven to be exceptionally effective coupling partners for a wide range of electrophiles.

The Mechanistic Role of In Situ Boronic Acid Formation

A key aspect of the reactivity of organotrifluoroborates in Suzuki-Miyaura coupling is their in situ hydrolysis to the corresponding boronic acid.[3][7] Although exceptionally stable as solids, in the presence of a protic solvent and base (common conditions for the coupling reaction), the trifluoroborate slowly hydrolyzes to generate the catalytically active trivalent boronic acid.[3] This slow release of the reactive species can be advantageous in minimizing side reactions such as homocoupling.[3]

Catalytic Cycle of Suzuki-Miyaura Coupling with Organotrifluoroborates

Caption: In situ activation and catalytic cycle.

Advantages in Cross-Coupling Reactions

The use of organotrifluoroborates in Suzuki-Miyaura coupling offers several distinct advantages over traditional boronic acids:

-

Enhanced Stability and Functional Group Tolerance: The robust nature of the trifluoroborate moiety allows for the presence of a wide array of functional groups that might be incompatible with the Lewis acidic nature of boronic acids.[4][5][6]

-

Improved Yields and Reduced Side Reactions: In many cases, switching from a boronic acid to its corresponding trifluoroborate results in significantly improved reaction yields, particularly with challenging substrates like heteroaryl halides.[10] The high resistance to protodeboronation is a major contributing factor.[10]

-

Chemoselectivity: The differential reactivity between organotrifluoroborates and other organoboron species can be exploited for sequential, multi-component coupling reactions.[10] An organotrifluoroborate can be carried through a reaction intact while a more reactive boronic acid or boronate ester on the same molecule undergoes coupling.[10]

-

Stoichiometric Precision: Unlike boronic acids, which can exist as dehydrates (boroxines), organotrifluoroborates are well-defined, monomeric species, allowing for precise stoichiometric control.[3]

Table 1: Comparison of Boronic Acids and Organotrifluoroborates

| Feature | Boronic Acids (RB(OH)₂) | Organotrifluoroborates (K[RBF₃]) |

| Stability | Variable; sensitive to air and moisture | High; air and moisture stable |

| Physical Form | Often amorphous solids or oils | Crystalline solids |

| Structure | Monomer/Trimer (Boroxine) equilibrium | Monomeric |

| Handling | Requires careful handling and storage | Bench-stable; easy to handle |

| Protodeboronation | Prone to this side reaction | Highly resistant |

| Reactivity | Directly active in coupling | Requires in situ activation (hydrolysis) |

Expanding Horizons: Beyond Suzuki-Miyaura Coupling

While Suzuki-Miyaura coupling remains the most prominent application, the utility of organotrifluoroborates extends to a variety of other synthetic transformations. Their unique reactivity profile has enabled the development of novel methodologies. For instance, Batey and coworkers have developed a copper(II)-catalyzed etherification of aliphatic alcohols with potassium alkenyl- and aryltrifluoroborates.[11] Furthermore, the development of new mechanistic paradigms for cross-coupling promises to expand the range of accessible partners to include both single- and two-electron processes, further broadening the synthetic utility of these remarkable reagents.[9]

Conclusion: A Mature and Still-Evolving Field

The journey of organotrifluoroborates from chemical curiosities to indispensable reagents is a compelling story of innovation in synthetic chemistry.[9] Their discovery and the development of efficient synthetic routes have provided chemists with a powerful set of tools to overcome long-standing challenges associated with organoboron chemistry. The exceptional stability, ease of handling, and unique reactivity of organotrifluoroborates have not only expanded the versatility of the Suzuki-Miyaura reaction but have also paved the way for the development of new synthetic methodologies. As our understanding of their reactivity continues to deepen, we can anticipate that organotrifluoroborates will play an even more significant role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

References

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Gervais, C., et al. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Journal of Organic Chemistry, 72(2), 675-678. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

Quach, T. D., & Batey, R. A. (2003). Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts. Organic Letters, 5(8), 1381-4. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Beveridge, R. E., & Batey, R. A. (2014). An organotrifluoroborate-based convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin. Organic Letters, 16(9), 2322-5. [Link]

-

ResearchGate. (2024). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837-7848. [Link]

-

Vedejs, E., et al. (1999). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 64(1), 101-108. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Organic Syntheses. (2011). Preparation of Potassium Vinyltrifluoroborate. [Link]

- Lennox, A. J. J. (2013). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.

-

Wang, D., et al. (2019). Organotrifluoroborate Salts as Complexation Reagents for Synthesizing BODIPY Dyes Containing Both Fluoride and an Organo Substituent at the Boron Center. The Journal of Organic Chemistry, 84(5), 2732-2740. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 8. orgsyn.org [orgsyn.org]

- 9. Organotrifluoroborates: Another Branch of the Mighty Oak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 13. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 14. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: Beyond Boronic Acids - The Rise of Organotrifluoroborates

An In-depth Technical Guide to Potassium (acetoxymethyl)trifluoroborate (CAS 910251-35-3)

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, fundamentally changing the landscape of pharmaceutical and materials science.[1] Traditionally, this reaction has relied upon organoboronic acids as the key nucleophilic partner. However, their inherent limitations—such as instability towards air and moisture, and a propensity for protodeboronation—present significant challenges in terms of handling, storage, and stoichiometric control.[1]

This has led to the development of a superior class of reagents: potassium organotrifluoroborates.[2][3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for long-term storage and simplified experimental handling.[1][4][5] Their robust nature stems from the tetracoordinate boron center, which effectively "protects" the organic moiety until it is needed in the catalytic cycle.[3][4]

Among this versatile class of reagents, This compound (CAS: 910251-35-3) has emerged as a particularly valuable tool. It serves as a stable and efficient precursor for introducing a hydroxymethyl group (-CH₂OH) onto aryl or heteroaryl scaffolds—a common structural motif in pharmacologically active molecules.[6][7] This guide provides an in-depth exploration of its properties, synthesis, and application, with a focus on the mechanistic principles that govern its utility in modern organic synthesis.

Physicochemical Properties and Safety Data

A comprehensive understanding of a reagent's properties is paramount for its effective and safe implementation in any experimental workflow. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 910251-35-3 | [8] |

| Molecular Formula | C₃H₅BF₃KO₂ | [8][9] |

| Molecular Weight | 179.97 g/mol | [8][9] |

| Physical Form | White to off-white solid/powder | [8] |

| Purity | Typically ≥96% | [8][10] |

| Storage Conditions | Store under an inert atmosphere at room temperature; moisture sensitive | [8][11] |

| Signal Word | Warning | [9][10] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [9][10][12] |